REACTION_CXSMILES
|
Cl.C1(C(=[N:15][C:16]2[S:20][CH:19]=[N:18][C:17]=2[C:21]([O:23][CH3:24])=[O:22])C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[NH2:15][C:16]1[S:20][CH:19]=[N:18][C:17]=1[C:21]([O:23][CH3:24])=[O:22]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the white solid which had formed
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(N=CS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.72 mmol | |
AMOUNT: MASS | 0.527 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |